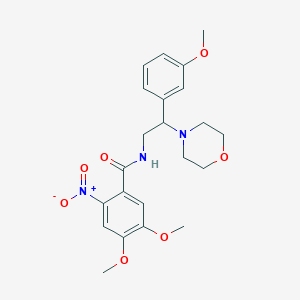

4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide

カタログ番号 B2571401

CAS番号:

942010-50-6

分子量: 445.472

InChIキー: FIYIWLRJBDEICL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and Mass Spectrometry to determine the structure of the compound .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用

Synthesis Approaches:

Synthesis of Latifine Dimethyl Ether:

- A study by Gore and Narasimhan (1988) described the hydrogenolysis of 4,5-dimethoxy-3-(4′-methoxyphenyl)phthalide to produce a compound which, upon further chemical reactions, yielded (±)-latifine dimethyl ether (Gore & Narasimhan, 1988).

Synthesis of Gefitinib:

- Jin et al. (2005) described a process involving the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of compounds, ultimately leading to the synthesis of Gefitinib (Jin et al., 2005).

Development of Fluorescent Probe for Hypoxic Cells:

- Feng et al. (2016) developed a fluorescent probe using a 4-nitroimidazole moiety, which was designed for the selective detection of hypoxia or nitroreductase in hypoxic tumor cells (Feng et al., 2016).

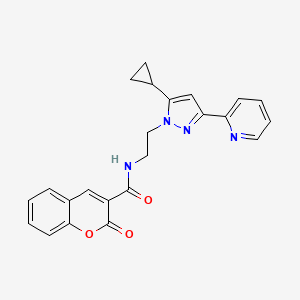

Synthesis of Novel Hantzsch Ester:

- Maru and Shah (2015) synthesized a novel compound via a multicomponent one-pot Hantzsch ester synthesis and characterized it through several spectroscopic techniques (Maru & Shah, 2015).

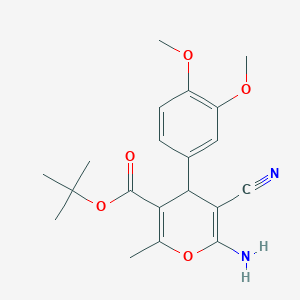

Synthesis of Dihydropyridine Derivative:

- In a separate study, Maru and Shah (2013) synthesized a dihydropyridine derivative from methyl 3-oxobutanoate, ammonium carbonate, and 4,5-dimethoxy-2-nitrobenzaldehyde and characterized its crystal structure (Maru & Shah, 2013).

Chemical Reactions and Applications

Chemical Reactions:

Reactions of Thiobenzamides:

- Jackson et al. (2000) explored the nitration of certain benzothiazoles and described chemical reactions leading to the synthesis of benzothiazole derivatives, potentially useful in the synthesis of analogs of kuanoniamine A (Jackson et al., 2000).

Photodeoxygenation of Heterocyclic N-Oxides:

- Alekperov et al. (1994) investigated the deoxygenation of 2-methoxy and 2-nitrophenazine 10-oxide and other substrates via electron transfer to the singlet excited state, providing insights into photoreductive deoxygenation mechanisms (Alekperov et al., 1994).

Synthesis of DEET:

- Withey and Bajic (2015) described an educational laboratory synthesis of N,N-diethyl-3-methylbenzamide (DEET), highlighting the fundamental principles of carbonyl reactivity and amide bond formation (Withey & Bajic, 2015).

Biomedical Applications

Fluorescent Probing and Hypoxia Detection:

- Feng et al. (2016) crafted a fluorescent probe with high selectivity and sensitivity for imaging hypoxic status of tumor cells like HeLa cells, emphasizing the biomedical applications of such compounds in disease-relevant hypoxia imaging (Feng et al., 2016).

作用機序

Safety and Hazards

特性

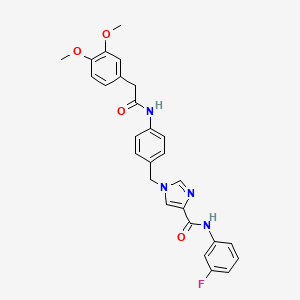

IUPAC Name |

4,5-dimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O7/c1-29-16-6-4-5-15(11-16)19(24-7-9-32-10-8-24)14-23-22(26)17-12-20(30-2)21(31-3)13-18(17)25(27)28/h4-6,11-13,19H,7-10,14H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYIWLRJBDEICL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)

![Tert-butyl 2-amino-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2571325.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)

![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![(4-Tert-butylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2571340.png)

![6-tert-butyl-3-[(2,5-dimethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2571341.png)